molecular formula C10H13N3O B1306372 2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine CAS No. 957503-20-7

2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine

Cat. No. B1306372
M. Wt: 191.23 g/mol
InChI Key: ZDWMQSHAQXXRPM-UHFFFAOYSA-N
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Description

The compound "2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The furan moiety in the compound indicates the presence of a 5-membered oxygen-containing ring, which is fused to the pyrazole structure. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of chalcones with hydrazine or hydroxylamine. For instance, the synthesis of pyrazoline derivatives with antibacterial properties was achieved by cyclizing various -1-[2-(alkoxy)phenyl]-3-(furan-2-yl) prop-2-en-1-ones with N-substituted phenyl hydrazine . Similarly, a general approach to synthesize 2-(pyrazolyl)ethylamine compounds involved the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectrometry. For example, novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were structurally determined using these methods . The spatial structure of certain compounds can also be determined by X-ray diffraction analysis, which provides detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including Mannich's reaction, as seen in the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds . The reactivity of the pyrazole ring can be influenced by substituents on the ring, which can affect the outcome of reactions such as cyclization and substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary depending on the substituents attached to the core structure. For instance, the UV-vis absorption and fluorescence spectral characteristics of novel pyrazole derivatives were found to depend on the substituents in the N-1 position of the pyrazole moiety and the para position of the benzene moiety . The solvent polarity also affects the absorption and emission spectra of these compounds . These properties are crucial for the potential application of these compounds in pharmacology and materials science.

Scientific Research Applications

Chemistry and Synthesis

  • Heterocyclic Compound Synthesis : A review of the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights its value as a building block for synthesizing a variety of heterocyclic compounds, including pyrazolo-imidazoles and spiropyridines. This research demonstrates the potential of pyrazoline derivatives for creating diverse heterocycles, suggesting possible synthetic applications for compounds like 2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine in generating new classes of heterocyclic compounds and dyes due to their unique reactivity (Gomaa & Ali, 2020).

  • Bioactive Nucleobases and Analogues : Research on furanyl-substituted nucleobases, nucleosides, and their analogues emphasizes the importance of furan and thiophene as structural units in medicinal chemistry. This review suggests that modifications incorporating furan-2-yl or furan-3-yl substituents can significantly affect the activity of purine and pyrimidine derivatives, indicating the potential medicinal chemistry applications of furan-containing compounds like the one (Ostrowski, 2022).

Therapeutic Applications

  • Anticancer Activity : Pyrazoline derivatives are noted for their broad biological activities, including anticancer properties. A review of synthetic strategies for pyrazoline derivatives outlines their significance in the development of new anticancer agents. This highlights the potential of pyrazoline-based compounds, suggesting that 2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine could have applications in designing novel anticancer drugs (Ray et al., 2022).

  • Antioxidant Properties : The synthesis and antioxidant evaluation of 4-arylmethylideneisoxazol-5(4H)-ones point to the significant biological and medicinal properties of isoxazolone derivatives. As a closely related heterocyclic compound, 2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine may offer similar antioxidant capabilities, suggesting a potential role in developing antioxidant therapies (Laroum et al., 2019).

properties

IUPAC Name

2-[1-(furan-2-yl)ethyl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-6-10(11)13(12-7)8(2)9-4-3-5-14-9/h3-6,8H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWMQSHAQXXRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(C)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227153
Record name 1-[1-(2-Furanyl)ethyl]-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine

CAS RN

957503-20-7
Record name 1-[1-(2-Furanyl)ethyl]-3-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957503-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Furanyl)ethyl]-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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